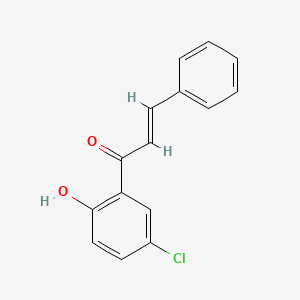

2'-Hydroxy-5'-chlorochalcone

Descripción general

Descripción

2’-Hydroxy-5’-chlorochalcone is a type of hydroxychlorochalcone, a class of compounds known for their simple structural form, structural versatility, and wide range of biological properties . These properties are attributed to the substitutions in the aromatic rings . Chalcones are secondary metabolites and precursors of the biosynthesis of flavonoids, with potential applications in the clinical area .

Synthesis Analysis

The synthesis of 2’-Hydroxy-5’-chlorochalcone and its derivatives can be carried out through Claisen-Schmidt condensation . This process involves the addition of nucleophiles of carbons to alkenes devoid of electrons . For example, 5′-chloro-2,3-dimethoxy-2′-hydroxy-chalcone was prepared using 5-chloro-2-hydroxy-acetophenone and 2,3-dimethoxy-benzaldehyde .Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-5’-chlorochalcone has been studied using Density Functional Theory (DFT) with the exchange-correlation functional M06-2X and the 6-311++G (2d,2p) basis set . The results were compared with experimental X-ray data to understand the effect of ortho- and para-chlorine substitution .Chemical Reactions Analysis

The chemical reactions of 2’-Hydroxy-5’-chlorochalcone involve charge transfer into the entire main carbon chain . This was investigated using frontier molecular orbitals (HOMO and LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) map .Physical and Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-5’-chlorochalcone have been analyzed using Hirshfeld surface analysis . This analysis investigates the effect of ortho- and para-chlorine substitution on supramolecular arrangement and physical chemical properties .Aplicaciones Científicas De Investigación

Molecular Structure and Supramolecular Arrangement

- Molecular Structure and Planarity : Research by Costa et al. (2021) explored the molecular structure of hydroxychlorochalcones, including 2′-hydroxy-5'-chlorochalcone. They emphasized the impact of ortho- and para-chlorine substitution on planarity, supramolecular arrangement, and physical chemical properties using Hirshfeld surface analysis, Density Functional Theory (DFT), and experimental X-ray data (Costa et al., 2021).

Synthesis and Derivative Formation

- Synthesis of Chlorinated Isoflavone : Levai and Tökés (1982) reported on the synthesis of 6-chlorogenistein, a process involving the oxidation of a derivative of 2′-hydroxy-5'-chlorochalcone. This synthesis pathway highlights the potential of hydroxychlorochalcones in creating various chemical compounds (Levai & Tökés, 1982).

Charge Transfer and Molecular Stability

- Influence of Chloride Shift on Molecular Properties : Costa et al. (2020) investigated how the position shift of chlorine in hydroxychlorochalcones affects molecular properties. They used DFT and other molecular orbital techniques to study charge transfer and interactions within the molecules, which is crucial for understanding the stability and reactivity of these compounds (Costa et al., 2020).

Optoelectronic Applications

- Nonlinear Optical Material Research : Patil and Dharmaprakash (2008) characterized an organic nonlinear optical single crystal synthesized from 2, 4, 5-Trimethoxy-4′-chlorochalcone, a related compound. This work suggests potential applications of hydroxychlorochalcones in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) and lasers (Patil & Dharmaprakash, 2008).

Pharmacological Research

- Inhibitory Effects on Biological Processes : Lim et al. (2000) studied the inhibitory effects of 2'-hydroxychalcone derivatives on rat lens aldose reductase and platelet aggregation. Their findings indicate potential therapeutic applications of these compounds in treating chronic diabetic complications (Lim et al., 2000).

Mecanismo De Acción

While specific mechanisms of action for 2’-Hydroxy-5’-chlorochalcone are not detailed in the retrieved papers, chalcones in general are known for their wide array of bioactivity . They have potential applications in the clinical area, such as anti-inflammatory, antibacterial, antimalarial, antioxidant, and others .

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKYSLWFMZCXBQ-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-24-2 | |

| Record name | 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

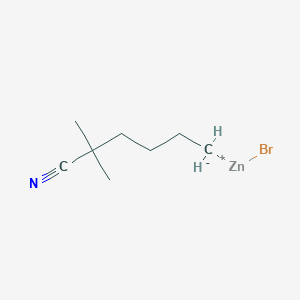

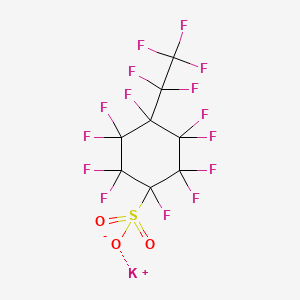

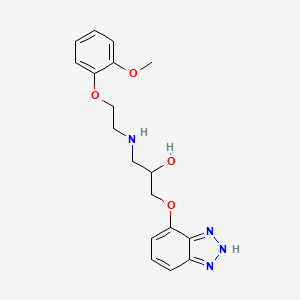

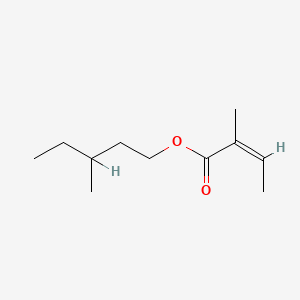

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

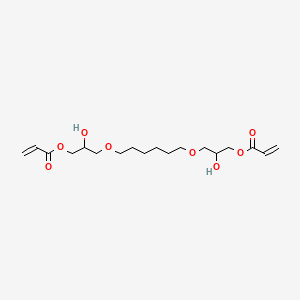

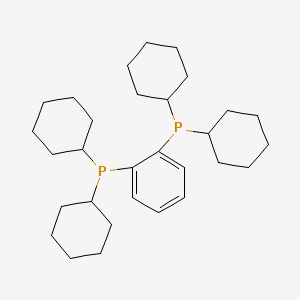

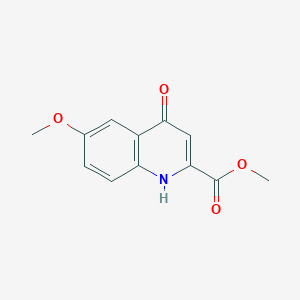

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1609245.png)

![5,6,14,15-DIBENZO-4,7,13,16,21,24-HEXAOXA-1,10-DIAZABICYCLO[8.8.8]HEXACOSANE](/img/structure/B1609246.png)

![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)